2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thioether-linked ethanone moiety bearing a 4-methoxyphenyl substituent. The methoxy groups enhance solubility and may influence binding interactions, while the thioether linkage contributes to electronic and steric properties distinct from oxygen-linked analogs .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-28-16-7-4-14(5-8-16)17(27)13-31-21-11-10-20-23-24-22(26(20)25-21)15-6-9-18(29-2)19(12-15)30-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWPMKQIZBUMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potentials of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with various phenolic compounds. For instance, a method described in recent literature highlights the microwave-mediated synthesis of similar triazole derivatives, achieving high yields under optimized conditions . The structural confirmation of such compounds is often performed using techniques like X-ray crystallography and NMR spectroscopy.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study on related triazole derivatives showed promising results against various bacterial strains and fungi. For example, mercapto-substituted 1,2,4-triazoles demonstrated notable antifungal activity compared to standard treatments .
Antitubercular Activity
A series of substituted triazoles have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds exhibiting IC50 values in the low micromolar range (1.35 to 2.18 μM) were identified as particularly potent . While specific data on the compound is limited, its structural similarities suggest it may possess comparable activity.
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) are crucial for evaluating the safety profile of new compounds. The aforementioned studies found that many active triazole derivatives were non-toxic to these cells at effective concentrations . This selectivity is essential for potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole-based compounds. The presence of methoxy groups in the phenyl rings has been correlated with enhanced lipophilicity and improved binding affinity to biological targets. Additionally, the thioether linkage in this compound may contribute to its overall pharmacological profile by affecting metabolic stability and solubility.
Case Studies
Several studies have focused on similar compounds within the same chemical class:
- Triazolo-Pyrimidine Derivatives : These compounds have shown varied biological activities including anti-inflammatory and anticancer effects. The incorporation of different substituents has been linked to enhanced efficacy .
- Docking Studies : Molecular docking studies have provided insights into how these compounds interact with specific targets, suggesting mechanisms of action that could be exploited for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,3-b]pyridazine Cores
- AZD5153: A bromodomain inhibitor with a triazolo[4,3-b]pyridazine core but substituted with a piperidylphenoxy group and methyl-piperazinone.
- 2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) : Features an oxygen linker instead of sulfur and a simpler ethanamine group. The thioether in the target compound may confer greater metabolic stability but higher toxicity risks, as sulfur-containing compounds often exhibit distinct pharmacokinetics .
Triazole Derivatives with Thioether-Ethanone Moieties
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Shares a triazole-thio-ethanone structure but lacks the pyridazine core.
- 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one : Contains a fused triazolo-thiadiazin system. The target compound’s simpler triazolo-pyridazine core may offer synthetic advantages and reduced steric hindrance .
Q & A
Basic: What synthetic methodologies are employed to synthesize this compound, and what intermediates are critical in its stepwise formation?
Methodological Answer:
The synthesis involves sequential heterocyclic ring formation and functionalization. Key steps include:
- Step 1: Condensation of 1-(4-methoxyphenyl)ethanone with hydrazine to form a pyrazole intermediate.
- Step 2: Reaction with 3,4-dimethoxyphenyl-substituted reagents to construct the triazolo[4,3-b]pyridazine core via cyclization .
- Step 3: Thioether linkage formation using thiolating agents (e.g., PCl₃/S in anhydrous conditions) to introduce the thio group at position 6 of the pyridazine ring .
Critical intermediates include 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol , which undergoes oxidative coupling for triazole ring closure .
Advanced: How can researchers optimize reaction conditions to mitigate exothermic side reactions during triazole ring formation?
Methodological Answer:
- Temperature Control: Use gradual heating (40–60°C) in polar aprotic solvents (e.g., DMF) to avoid sudden exothermic peaks .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to lower activation energy and improve regioselectivity .
- In Situ Monitoring: Employ FT-IR or inline HPLC to detect intermediate stability and adjust reagent stoichiometry dynamically .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR: Assign methoxy (δ 3.8–4.0 ppm) and triazole proton signals (δ 8.1–8.5 ppm) to confirm substitution patterns .
- HPLC-PDA: Use a C18 column (MeCN/H₂O gradient) to assess purity (>95% by area normalization) and detect hydrolyzed byproducts .
- Elemental Analysis: Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
Advanced: How can spectral contradictions (e.g., overlapping NMR peaks) be resolved for accurate structural elucidation?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Resolve aromatic proton coupling in the triazole-pyridazine core by correlating [1]H-[13C] long-range couplings .
- Mass Fragmentation (HRMS): Identify diagnostic fragments (e.g., m/z 285.3012 for the methoxyphenyl-thio moiety) to confirm connectivity .
- X-ray Crystallography: Resolve ambiguous NOEs by growing single crystals in ethyl acetate/hexane mixtures .
Basic: Which biological targets have been computationally or experimentally validated for this compound?
Methodological Answer:
- Target: 14α-demethylase lanosterol (CYP51, PDB: 3LD6), a fungal enzyme involved in ergosterol biosynthesis .
- Experimental Validation: Microplate assays (IC₅₀) against Candida albicans show inhibitory activity at 12–18 µM, correlating with docking scores (Glide XP: −9.2 kcal/mol) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for antifungal activity?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy phenyl) to assess steric/electronic effects on CYP51 binding .
- Free Energy Perturbation (FEP): Simulate substituent modifications (e.g., replacing S with O) to predict ΔΔG binding affinity changes .
- Resistance Studies: Compare MIC shifts in C. albicans strains with CYP51 mutations (e.g., Y132H) to identify resistance liabilities .
Advanced: How should discrepancies in bioactivity data between in vitro and in vivo models be analyzed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal t₁/₂) to identify bioavailability gaps .
- Toxicogenomics: Use RNA-seq to compare gene expression in hepatocytes treated with in vitro-active vs. in vivo-inactive doses .
- Dose-Response Refinement: Adjust dosing regimens in murine models to align with human equivalent AUC/MIC ratios .
Advanced: What computational methods validate the compound’s interaction with 14α-demethylase?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-enzyme complexes (50 ns trajectories) to assess binding mode stability and hydrogen bond retention .
- MM-GBSA: Calculate binding free energy (ΔG ~−45 kcal/mol) and decompose contributions (e.g., van der Waals, electrostatic) .
- Docking Validation: Cross-validate Glide results with AutoDock Vina and Surflex-Dock to minimize false positives .
Basic: What handling precautions are critical due to the compound’s toxicity profile?
Methodological Answer:
- PPE: Wear nitrile gloves, FFP3 respirators, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during powder handling to limit aerosolization .
- Spill Management: Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO/PEG 400 (1:4 v/v) for IP/IV administration .
- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm) via solvent evaporation to enhance bioavailability .
- pH Adjustment: Use citrate buffer (pH 4.5) to stabilize the thioether group and prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
